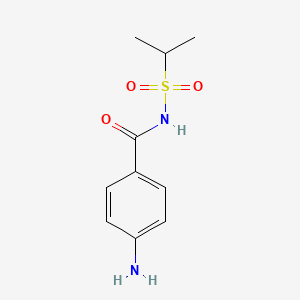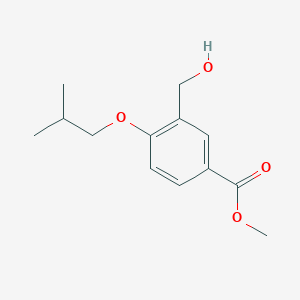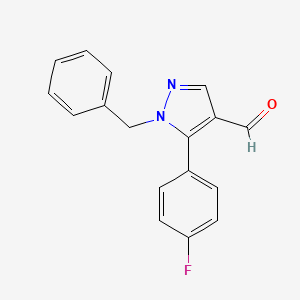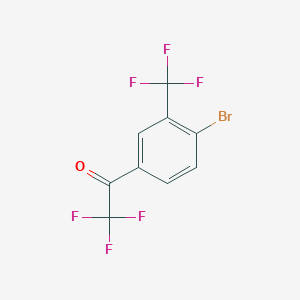
2-(4-Bromophenoxy)-6-chloroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carbonitrile group at the 4-position, a 4-bromophenoxy group at the 2-position, and a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridine, 4-bromophenol, and cyanogen bromide.
Formation of 2-(4-bromophenoxy)-4-chloropyridine: The first step involves the reaction of 4-chloropyridine with 4-bromophenol in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenoxy)-4-chloropyridine.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group at the 4-position of the pyridine ring. This is achieved by reacting 2-(4-bromophenoxy)-4-chloropyridine with cyanogen bromide in the presence of a suitable catalyst, such as copper(I) iodide.
Industrial Production Methods
Industrial production of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbonitrile group, to form corresponding amides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas with a palladium catalyst for reduction, or potassium permanganate for oxidation, are commonly used.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include amides or amines derived from the carbonitrile group.
Coupling Reactions: Products include more complex aromatic compounds formed through the coupling of the pyridine ring with other aromatic systems.
Applications De Recherche Scientifique
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinecarbonitrile, 2-(4-chlorophenoxy)-6-bromo-: Similar structure but with the positions of bromine and chlorine atoms reversed.
4-Pyridinecarbonitrile, 2-(4-fluorophenoxy)-6-chloro-: Similar structure with a fluorine atom replacing the bromine atom.
4-Pyridinecarbonitrile, 2-(4-methylphenoxy)-6-chloro-: Similar structure with a methyl group replacing the bromine atom.
Uniqueness
4-Pyridinecarbonitrile, 2-(4-bromophenoxy)-6-chloro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
266337-50-2 |
|---|---|
Formule moléculaire |
C12H6BrClN2O |
Poids moléculaire |
309.54 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-6-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-1-3-10(4-2-9)17-12-6-8(7-15)5-11(14)16-12/h1-6H |
Clé InChI |
ZPSNEQNGQDETFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C#N)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)


![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)
![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)






